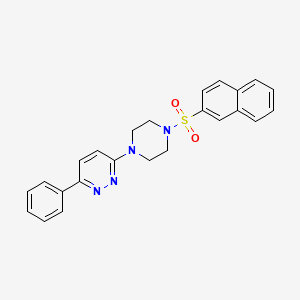
3-(4-(Naphthalen-2-ylsulfonyl)piperazin-1-yl)-6-phenylpyridazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-(Naphthalen-2-ylsulfonyl)piperazin-1-yl)-6-phenylpyridazine is a useful research compound. Its molecular formula is C24H22N4O2S and its molecular weight is 430.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
3-(4-(Naphthalen-2-ylsulfonyl)piperazin-1-yl)-6-phenylpyridazine is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of cancer therapy and neuropharmacology. This article presents a detailed analysis of its biological activity, including structure-activity relationships, synthesis, and case studies demonstrating its effects.
Chemical Structure and Properties
The compound's molecular formula is C23H27N5O3S with a molecular weight of 453.6 g/mol. Its structure features a naphthalenesulfonyl group attached to a piperazine moiety, which is further linked to a phenylpyridazine core. This unique arrangement is believed to contribute to its biological efficacy.
| Property | Value |
|---|---|
| Molecular Formula | C23H27N5O3S |
| Molecular Weight | 453.6 g/mol |
| Solubility | Not specified |
Synthesis
The synthesis of this compound typically involves multi-step organic synthesis techniques. The process includes the formation of the pyridazine core followed by the introduction of the piperazine and naphthalenesulfonyl groups through various coupling reactions.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have shown that related naphthalimide derivatives demonstrate potent cytotoxic effects against various cancer cell lines, including breast cancer (4T1) and colon cancer cells. These compounds often act by intercalating DNA and inhibiting topoisomerase enzymes, leading to apoptosis in cancer cells .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets involved in cell proliferation and survival. Preliminary studies suggest that it may inhibit key enzymes or receptors associated with cancer cell growth. For example, it has been noted that similar compounds can modulate calcium ion influx, which is crucial for various cellular signaling pathways .
Case Studies
-
Cytotoxicity Assessment
A study evaluated the cytotoxic effects of related compounds on non-cancerous fibroblast (3T3) and breast cancer (4T1) cell lines. Results indicated that while non-cancerous cells maintained high viability (82–95% at 1 μg/mL), the cancer cells exhibited significant sensitivity to treatment, suggesting a selective toxicity profile . -
Molecular Docking Studies
In silico studies employing molecular docking techniques have been conducted to predict the binding affinity of this compound to various targets involved in cancer progression. These studies highlighted potential interactions with equilibrative nucleoside transporters (ENTs), which play a critical role in nucleotide metabolism and adenosine signaling .
属性
IUPAC Name |
3-(4-naphthalen-2-ylsulfonylpiperazin-1-yl)-6-phenylpyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O2S/c29-31(30,22-11-10-19-6-4-5-9-21(19)18-22)28-16-14-27(15-17-28)24-13-12-23(25-26-24)20-7-2-1-3-8-20/h1-13,18H,14-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNMUJNDYERZAGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)C3=CC=CC=C3)S(=O)(=O)C4=CC5=CC=CC=C5C=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














